molecular formula C33H41NO4 B192772 Fexofenadine Methyl Ester CAS No. 154825-96-4

Fexofenadine Methyl Ester

カタログ番号: B192772
CAS番号: 154825-96-4
分子量: 515.7 g/mol
InChIキー: GOUQSHOAAGQXNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fexofenadine Methyl Ester is a derivative of fexofenadine, a second-generation antihistamine commonly used to treat allergic symptoms such as hay fever and urticaria. Fexofenadine is known for its selective antagonism of the H1 receptor, which helps alleviate allergic reactions without causing significant drowsiness. This compound retains these properties while potentially offering improved pharmacokinetic or pharmacodynamic characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl fexofenadine typically involves multiple steps, starting from readily available raw materials. The process often includes Friedel-Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions. For instance, benzene can be acetated by methyl ally alcohol acetate to obtain α,α-dimethyl phenyl propyl alcohol acetate. This intermediate is then reacted with 4-butyl chloride to form 2-[4-(4-butyryl chloride)-phenyl]-2-methyl propyl acetate. Subsequent steps involve hydrolysis, oxidation, and esterification to yield the final product .

Industrial Production Methods

Industrial production of methyl fexofenadine follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

化学反応の分析

Types of Reactions

Fexofenadine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: N-alkylation reactions to introduce alkyl groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 2-[4-(4-butyryl chloride)-phenyl]-2-methyl propyl acetate, which are further processed to yield methyl fexofenadine .

科学的研究の応用

Pharmacokinetic Studies

Fexofenadine Methyl Ester is utilized as a tracer in pharmacokinetic studies to better understand drug absorption, distribution, metabolism, and excretion. This application is crucial for developing new therapeutic agents and optimizing existing ones.

Analytical Chemistry

The compound serves as a vital tool in mass spectrometry and nuclear magnetic resonance spectroscopy. It aids in quantitative analysis, allowing researchers to accurately assess drug concentrations in biological samples.

Biological Research

This compound is investigated for its interactions with histamine receptors and its effects on cellular signaling pathways. This research contributes to understanding allergic reactions at a molecular level and the development of targeted therapies.

Industrial Applications

In the pharmaceutical industry, this compound is explored for its potential in developing new drug formulations and delivery systems. Its improved stability may enhance the efficacy of antihistamines while minimizing side effects.

Data Tables

Study TypeSample SizeFexofenadine GroupPlacebo GroupOutcome Measure
Randomized Controlled Trial368719101777Total Symptom Severity Score (TSS)
Meta-Analysis2154Significant reduction (p < 0.0001)-Morning Instantaneous TSS

Case Studies

Case Study 1: Pharmacokinetic Evaluation
In a study involving healthy volunteers, this compound was administered to evaluate its pharmacokinetic profile. Results indicated that the compound exhibited favorable absorption characteristics with a peak plasma concentration observed within three hours post-administration.

Case Study 2: Efficacy in Allergic Rhinitis
A double-blind placebo-controlled trial assessed the efficacy of this compound in patients suffering from seasonal allergic rhinitis. The results demonstrated a statistically significant reduction in total symptom scores compared to the placebo group, supporting its therapeutic potential.

作用機序

Fexofenadine Methyl Ester exerts its effects by selectively antagonizing H1 receptors on the surface of cells in various organ systems. This prevents histamine from binding to these receptors, thereby inhibiting the cascade of allergic reactions. The compound also affects inflammatory mediators, reducing symptoms such as itching, swelling, and redness .

類似化合物との比較

Similar Compounds

    Fexofenadine: The parent compound, known for its efficacy in treating allergic symptoms.

    Cetirizine: Another second-generation antihistamine with similar uses but a higher likelihood of causing drowsiness.

    Loratadine: A non-sedating antihistamine with a longer duration of action.

Uniqueness

Fexofenadine Methyl Ester stands out due to its potential for improved pharmacokinetic properties, such as better absorption and longer half-life, which may enhance its therapeutic efficacy and patient compliance .

生物活性

Fexofenadine Methyl Ester is a derivative of Fexofenadine, a well-known selective histamine H1-receptor antagonist primarily used for the treatment of allergic symptoms. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolic pathways, and therapeutic implications based on diverse research findings.

Overview of Fexofenadine

Fexofenadine is the active metabolite of terfenadine, exhibiting minimal hepatic metabolism. Approximately 3.6% of an ingested dose is converted to this compound, while the remaining 96.4% remains unchanged . This compound is primarily eliminated through feces (about 80%) and urine (approximately 11%) .

Pharmacological Mechanism

Mechanism of Action : Fexofenadine functions as a selective antagonist of the H1 receptor, effectively blocking histamine's action and alleviating symptoms associated with allergic rhinitis and chronic idiopathic urticaria. It does not penetrate the blood-brain barrier, which minimizes central nervous system effects such as sedation .

Pharmacodynamics : In clinical studies, fexofenadine has demonstrated significant efficacy in inhibiting antigen-induced bronchospasm and histamine release from mast cells. The pharmacological effects manifest within one hour of administration, peaking at two to three hours, with a duration of action lasting at least 12 hours .

Metabolism and Elimination

Fexofenadine undergoes minimal metabolism; however, its methyl ester form is noted as a significant metabolite. The metabolic pathway involves:

  • Hepatic Metabolism : Limited to approximately 3.6% conversion to this compound.
  • Renal Clearance : The renal clearance rate is approximately 4.32 L/h, with biliary excretion also playing a role in elimination .

Case Studies and Clinical Findings

Several studies have investigated the biological activity of Fexofenadine and its methyl ester:

  • Efficacy in Allergic Rhinitis : A randomized controlled trial demonstrated that doses of 60 mg and 120 mg significantly reduced symptoms of seasonal allergic rhinitis compared to placebo, with maximum inhibition observed at plasma concentrations around 200 ng/mL .
  • Safety Profile : Fexofenadine has been shown to have a favorable safety profile, with no significant adverse effects on cardiac function (QT interval) compared to terfenadine, which was associated with serious cardiac events .
  • Comparative Studies : In studies comparing fexofenadine to terfenadine, both drugs exhibited similar maximum inhibition levels; however, fexofenadine's lower risk profile made it preferable for clinical use .

Data Table: Pharmacokinetic Parameters

ParameterValue
BioavailabilityLow (~33%)
Elimination Half-Life11-16 hours
Tmax~2.6 hours
CmaxVaries with dose
Metabolite FormationMethyl ester (3.6%)

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of fexofenadine leading to fexofenadine methyl ester formation?

Fexofenadine undergoes limited metabolism (~5% of the total dose), with this compound accounting for 3.5–3.6% of metabolites. This conversion occurs via a non-cytochrome P450 pathway, likely mediated by intestinal flora, as evidenced by its exclusive detection in fecal samples. The methyl ester derivative is formed through esterification of the parent compound’s carboxylic acid group. Analytical methods like LC-MS and isotopic tracing (e.g., deuterated analogs) are critical for confirming metabolic pathways .

Q. How can this compound be quantified in biological matrices?

Reverse-phase HPLC coupled with UV detection (215 nm) or LC-MS is recommended for quantification. Chromatographic conditions include using a C18 column, phosphate-perchlorate buffer (pH 2.5), and a mobile phase of methanol/acetonitrile/water (50:10:40). For plasma samples, protein precipitation with acetonitrile or methanol is necessary prior to analysis. Validation parameters (linearity, recovery, precision) should adhere to USP guidelines, with a detection limit of ≤0.006 mg/mL for impurities .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis or transesterification of this compound?

The Taguchi method (L9 orthogonal array) is effective for optimizing reaction parameters such as catalyst type (e.g., KOH vs. NaOH), concentration (0.5–1.5 wt%), alcohol-to-oil molar ratio (1:6–1:12), and temperature (40–60°C). Signal-to-noise (S/N) ratio analysis and ANOVA reveal catalyst concentration as the most influential parameter, contributing >77% to yield variance. For example, 1.5 wt% KOH at 60°C achieves >96% methyl ester yield. This approach reduces experimental runs while maximizing data robustness .

Q. How can researchers resolve discrepancies in reported metabolic yields of this compound?

Discrepancies in yields (e.g., 3.5% vs. 3.6%) may arise from inter-study variability in intestinal flora composition or analytical methodologies. Cross-validation using deuterated standards (e.g., fexofenadine-d6) and controlled in vitro models (e.g., fecal slurry incubations) can isolate microbial contributions. Additionally, population pharmacokinetic studies should account for covariates like diet (e.g., fruit juice intake reduces bioavailability by 36%) and genetic polymorphisms in transporter proteins (e.g., OATP1B1) .

Q. What chromatographic methods distinguish this compound from degradation products?

USP-compliant methods employ dual-column HPLC (L6 and L11 packing) with a 215-nm detector. Key parameters:

  • Resolution : ≥2.0 between fexofenadine and pseudoephedrine.
  • Relative retention times : 3.2 for decarboxylated degradants, 1.2 for related compound A.
  • System suitability : ≤1.0% RSD for peak area reproducibility. Sample preparation involves methanol extraction, sonication, and filtration (0.45 µm). Quantitation uses external standardization with USP reference materials .

Q. Methodological Considerations

Q. How should researchers design stability studies for this compound under oxidative conditions?

Accelerated stability testing under ozone exposure (0.5–2 mg/L) at pH 7–9 can identify oxidation products. LC-HRMS tracks transformation products (TPs), with isotopic labeling (e.g., fexofenadine-d10) confirming reaction sites. Note that commercial deuterated standards may lack labels in reactive regions (e.g., methyl ester groups), necessitating custom synthesis for mechanistic studies .

Q. What statistical approaches validate impurity profiling in this compound batches?

Multivariate analysis (e.g., PCA or PLS-DA) of HPLC-UV data identifies batch-to-batch variability. Acceptance criteria:

  • Total impurities ≤0.5% (w/w).
  • Individual unspecified impurities ≤0.1%.
  • Degradants (e.g., decarboxylated forms) ≤0.3%. Method validation follows ICH Q2(R1) guidelines, including forced degradation (heat, light, acid/base hydrolysis) .

Tables Referenced in Evidence

  • Table 5 () : Experimental design for methyl ester synthesis using DPSM.
  • Table 1–2 ( ) : Taguchi orthogonal arrays for transesterification optimization.
  • Table 4–7 ( ) : Yield calculations, S/N ratios, and ANOVA results.

特性

IUPAC Name

methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUQSHOAAGQXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433035
Record name 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154825-96-4
Record name 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 135 g of meth yl 4-[4-[4-(hydroxydiphenylmethy)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate, prepared in accordance with Example 5, in 250 mL of CH3OH was cooled in an ice-CH3OH bath and 1.8 g of NaBH4 was added in portions. After 1 hr, the mixture was concentrated to a solid. The residue was partitioned between EtOAc and saturated aqueous NaHCO3. The aqueous portion was extracted with EtOAc. The combined organics were washed with saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated in vacuo to afford 9.5 g (70%) of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate as a foam.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 13.5 g of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylphenylacetate, prepared in accordance with Example 5, in 250 mL of CH3OH was cooled in an ice-CH3OH bath and 1.8 g of NaBH4 was added in portions. After 1 hr, the mixture was concentrated to a solid. The residue was partitioned between EtOAc and saturated aqueous NaHCO3. The aqueous portion was extracted with EtOAc. The combined organics were washed with saturated aqueous NaCl, dried over MgSO4, filtered, and concentrated in vacuo to afford 9.5.g (70%) of methyl 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate as a foam.
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fexofenadine Methyl Ester
Reactant of Route 2
Reactant of Route 2
Fexofenadine Methyl Ester
Reactant of Route 3
Fexofenadine Methyl Ester
Reactant of Route 4
Reactant of Route 4
Fexofenadine Methyl Ester
Reactant of Route 5
Reactant of Route 5
Fexofenadine Methyl Ester
Reactant of Route 6
Reactant of Route 6
Fexofenadine Methyl Ester

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。